1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
This compound features a piperidine core substituted at the 3-position with a 6-methylpyridazin-3-yloxy group and a propan-1-one moiety bearing a phenylsulfonyl group. The piperidine-pyridazine scaffold is common in bioactive molecules, often targeting enzymes or receptors via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-9-10-18(21-20-15)26-16-6-5-12-22(14-16)19(23)11-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-10,16H,5-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGUDOVRWCXXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperidine-Propanone Scaffolds
BK62015 (3-cyclopentyl-1-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)
- Key Differences : Replaces phenylsulfonyl with cyclopentyl.
- Properties : Lower molecular weight (317.43 vs. ~365.45) and higher hydrophobicity (logP ~2.5 vs. ~1.8 estimated for the target compound).
Compound 34 (1-(3-((6-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one)
- Key Differences : Chloropyrimidoindole substituent vs. methylpyridazine; lacks sulfonyl group.
- Properties : Higher molecular weight (~350) and moderate logP. The chloro group may enhance electrophilic reactivity but increase toxicity risks.
- Synthesis : Prepared via TBTU/DIPEA-mediated coupling, similar to the target compound’s likely route .
Patent Compound [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Key Differences : Methanesulfonylphenyl and pyrazolopyrimidine groups vs. phenylsulfonyl and pyridazine.
- Implications : The sulfonyl group in both compounds suggests shared solubility advantages, but the patent compound’s bulkier substituents may hinder target binding .
Substituent Effects on Physicochemical Properties
| Compound | Substituent (R) | Molecular Weight | logP (Est.) | Aqueous Solubility |
|---|---|---|---|---|
| Target Compound | Phenylsulfonyl | ~365.45 | ~1.8 | Moderate |
| BK62015 | Cyclopentyl | 317.43 | ~2.5 | Low |
| Compound 34 | 6-Chloropyrimidoindole | ~350 | ~2.2 | Moderate |
| Patent Compound (EP 1 808 168 B1) | Methanesulfonylphenyl | ~550 | ~2.0 | Moderate |
- Phenylsulfonyl vs. Cyclopentyl : The sulfonyl group reduces logP by ~0.7 units, favoring solubility in polar solvents.
- Halogen vs. Methyl : Chloro substituents (Compound 34) increase molecular weight and polarity but may introduce metabolic liabilities .
Rotamerism and Conformational Flexibility
Q & A
Q. What are the key challenges in synthesizing 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling of the methylpyridazine-piperidine ether moiety with the phenylsulfonyl-propanone backbone. A critical challenge is achieving regioselectivity during the formation of the ether linkage between the pyridazine and piperidine rings. Optimization strategies include:
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to improve yield .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) to minimize side reactions, particularly sulfonyl group decomposition .
Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for piperidine protons) and sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., calculated [M+H]⁺ for C₁₉H₂₃N₃O₃S: 390.1485) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in pharmacological studies?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like mTOR or kinases, given structural similarities to pyridazine derivatives with known anti-proliferative activity .
- Cellular Assays :
- Pathway Analysis : Combine RNA sequencing and phosphoproteomics to identify downstream targets (e.g., mTOR/p70S6K inhibition) .
Q. How should researchers address contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) to rule out variability in IC₅₀ values .
- Solubility Checks : Test compound solubility in assay media (e.g., DMSO vs. aqueous buffers) to ensure bioactivity is not artifactually reduced .
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions with GPCRs or ion channels .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify the sulfonyl group to reduce metabolic liability .
- Permeability : Perform Caco-2 cell assays to evaluate intestinal absorption. Introduce logP-optimizing substituents (e.g., fluorine atoms) to enhance membrane penetration .
- In Vivo Studies : Use randomized block designs with split-plot arrangements to compare pharmacokinetic parameters (t₁/₂, Cmax) across animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
